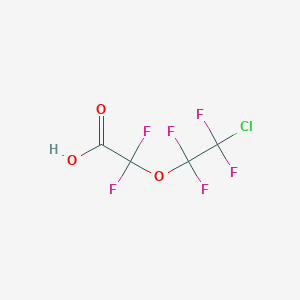
(2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid is a fluorinated organic compound with the molecular formula C₄HClF₆O₃. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its structure includes multiple fluorine atoms, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with difluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites in enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved may include binding to specific amino acid residues and altering the conformation of the target protein.
Comparison with Similar Compounds
- 2-Chloro-1,1,1,2-tetrafluoropropane
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 2-Chloro-1,1,2,2-tetrafluoroethanol
Comparison: Compared to similar compounds, (2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its higher fluorine content enhances its stability and reactivity, making it more suitable for certain applications in research and industry.
Properties
CAS No. |
83865-02-5 |
|---|---|
Molecular Formula |
C4HClF6O3 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C4HClF6O3/c5-3(8,9)4(10,11)14-2(6,7)1(12)13/h(H,12,13) |
InChI Key |
GYBJSXMWSWYNST-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(OC(C(F)(F)Cl)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


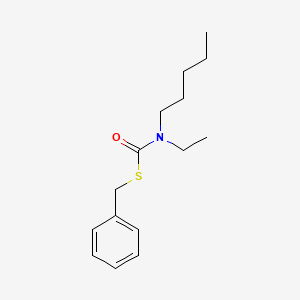
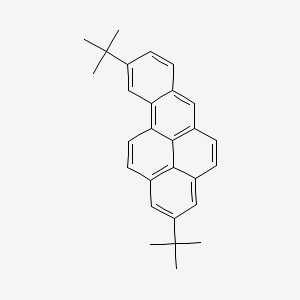
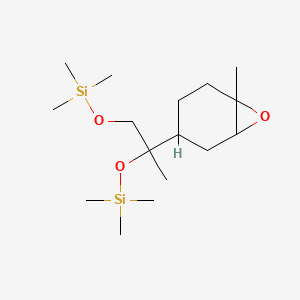
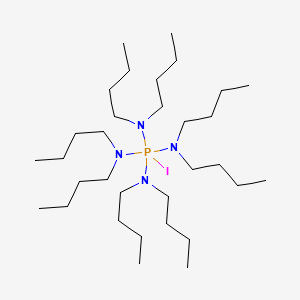
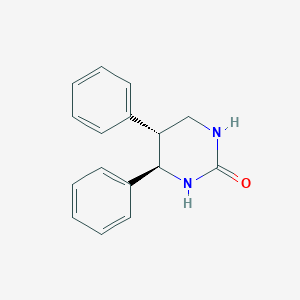

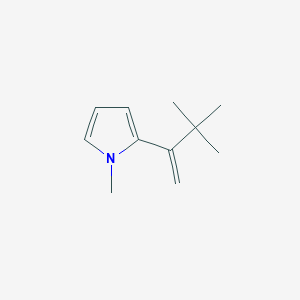
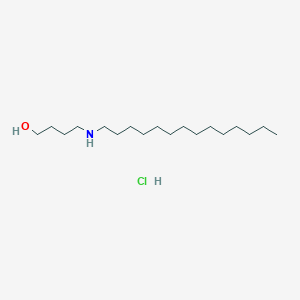
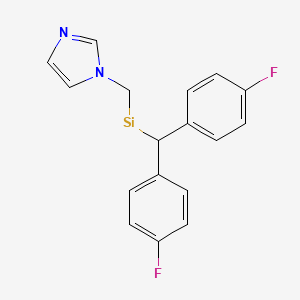
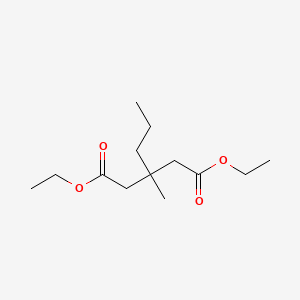

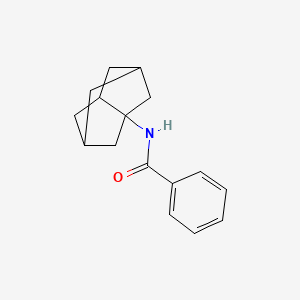
![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
